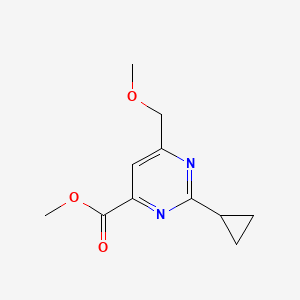![molecular formula C17H21N3OS B1484407 S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate CAS No. 2068782-96-5](/img/structure/B1484407.png)
S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate
Descripción general
Descripción
S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate: is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a quinoline moiety linked to a piperazine ring, which is further connected to an ethanethioate group. Its structural complexity allows for various interactions and applications in fields such as medicinal chemistry, drug discovery, and neuropharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include quinoline derivatives, piperazine, and ethanethioate precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The ethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted ethanethioate compounds.
Aplicaciones Científicas De Investigación
S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential pharmacological properties.
Drug Discovery: The compound serves as a lead compound in the discovery of drugs targeting neurological disorders and other diseases.
Neuropharmacology: Its unique structure allows for the study of interactions with neurotransmitter receptors and other molecular targets in the brain.
Mecanismo De Acción
The mechanism of action of S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This modulation can result in therapeutic effects, making it a valuable compound in the study of neurological and psychiatric disorders.
Comparación Con Compuestos Similares
- S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate
- S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanesulfonate
- S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanesulfonamide
Comparison: this compound is unique due to its ethanethioate group, which imparts distinct chemical properties and reactivity compared to its sulfonate and sulfonamide analogs. These differences can influence the compound’s pharmacokinetics, biological activity, and suitability for various applications.
Propiedades
IUPAC Name |
S-[2-(4-quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14(21)22-13-12-19-8-10-20(11-9-19)17-7-6-15-4-2-3-5-16(15)18-17/h2-7H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEWVBXKUKQWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCN1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


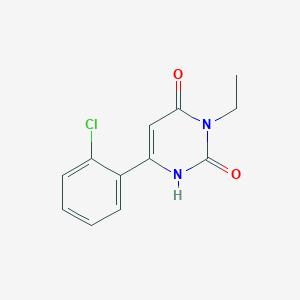

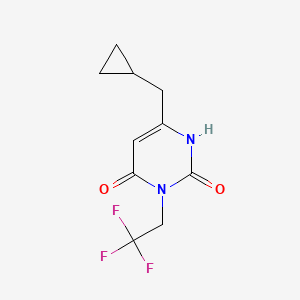
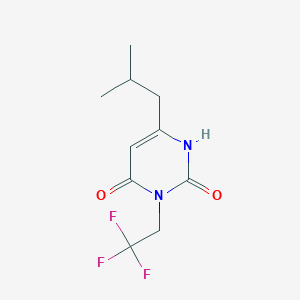
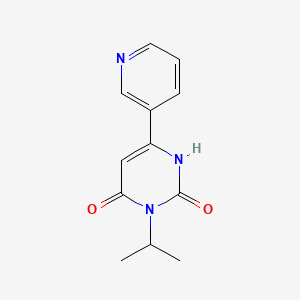
![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)


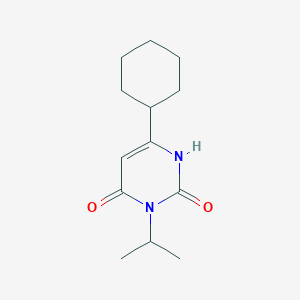


![Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484344.png)
